molecular formula C18H25N7OS B12246730 6-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-9-(2-methoxyethyl)-9H-purine

6-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-9-(2-methoxyethyl)-9H-purine

Cat. No.: B12246730
M. Wt: 387.5 g/mol
InChI Key: GGIBBCGRONEMOQ-UHFFFAOYSA-N
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Description

The compound 6-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-9-(2-methoxyethyl)-9H-purine is a complex organic molecule that features a thiazole ring, a piperazine ring, and a purine base

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-9-(2-methoxyethyl)-9H-purine typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where the thiazole derivative reacts with piperazine.

    Formation of the Purine Base: The purine base is synthesized separately and then coupled with the thiazole-piperazine intermediate through a series of condensation reactions.

    Final Coupling: The final step involves the coupling of the purine base with the thiazole-piperazine intermediate under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

6-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-9-(2-methoxyethyl)-9H-purine: undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide, acetonitrile, methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of nitro groups can yield amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-9-(2-methoxyethyl)-9H-purine involves its interaction with specific molecular targets:

Properties

Molecular Formula

C18H25N7OS

Molecular Weight

387.5 g/mol

IUPAC Name

5-[[4-[9-(2-methoxyethyl)purin-6-yl]piperazin-1-yl]methyl]-2,4-dimethyl-1,3-thiazole

InChI

InChI=1S/C18H25N7OS/c1-13-15(27-14(2)22-13)10-23-4-6-24(7-5-23)17-16-18(20-11-19-17)25(12-21-16)8-9-26-3/h11-12H,4-10H2,1-3H3

InChI Key

GGIBBCGRONEMOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)CN2CCN(CC2)C3=NC=NC4=C3N=CN4CCOC

Origin of Product

United States

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